molecular formula C14H10BBrN2S B1662095 2-(5-Bromo-2-thienyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine CAS No. 927384-46-1

2-(5-Bromo-2-thienyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine

Cat. No.: B1662095
CAS No.: 927384-46-1
M. Wt: 329.0
InChI Key: POCAQBXWVHDOHU-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-(5-Bromo-2-thienyl)-2,3-dihydro-1H-naphtho[1,8-de]diazaborine, which precisely describes its complex heterocyclic structure. This nomenclature reflects the compound's fundamental architecture, consisting of a naphthalene backbone fused with a diazaborine ring system and substituted with a brominated thiophene group at the 2-position. The structural representation demonstrates the integration of multiple aromatic and heteroaromatic systems within a single molecular framework.

The compound's structural formula can be represented through its Simplified Molecular Input Line Entry System notation as Brc1ccc(s1)B1Nc2cccc3c2c(N1)ccc3, which provides a systematic encoding of the molecular connectivity. This notation clearly indicates the bromine substitution on the thiophene ring, the boron center within the diazaborine framework, and the specific pattern of ring fusion between the naphthalene and diazaborine components. The three-dimensional molecular arrangement features a planar aromatic system with the boron atom serving as a critical coordination center.

The structural complexity of 2-(5-Bromo-2-thienyl)-2,3-dihydro-1H-naphtho[1,8-de]diazaborine arises from its multi-ring architecture, where the naphthalene system provides extended conjugation while the diazaborine ring introduces unique electronic properties through the presence of boron and nitrogen atoms. This structural arrangement enables specific electronic interactions and coordination behaviors that are characteristic of boron-containing heterocyclic compounds.

Properties

IUPAC Name

3-(5-bromothiophen-2-yl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BBrN2S/c16-13-8-7-12(19-13)15-17-10-5-1-3-9-4-2-6-11(18-15)14(9)10/h1-8,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCAQBXWVHDOHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC=C(S4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BBrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90719957
Record name 2-(5-Bromothiophen-2-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927384-46-1
Record name 2-(5-Bromo-2-thienyl)-2,3-dihydro-1H-naphtho[1,8-de]-1,3,2-diazaborine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=927384-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Bromothiophen-2-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(5-Bromo-2-thienyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of diazaborines, which have shown diverse pharmacological properties including anticancer and antimicrobial activities. Understanding its biological activity is crucial for further development and application in therapeutic contexts.

  • Molecular Formula : C₁₄H₁₀BBrN₂S
  • Molecular Weight : 329.02 g/mol
  • CAS Number : 927384-46-1
  • Appearance : Light yellow to dark green solid
  • Melting Point : 141 °C
  • Solubility : Soluble in methanol

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The boron atom in the structure plays a significant role in mediating these interactions, which can lead to inhibition of key enzymatic pathways or modulation of cellular signaling.

Anticancer Activity

Recent studies have indicated that compounds within the diazaborine class exhibit significant anticancer properties. For instance:

  • Cell Proliferation Inhibition : In vitro studies demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells.
  • Mechanisms : The compound has been shown to induce apoptosis via the mitochondrial pathway by activating caspases and altering mitochondrial membrane potential.

Antimicrobial Activity

The compound also displays promising antimicrobial properties:

  • Bacterial Inhibition : It has been tested against several bacterial strains, showing effective inhibition against Gram-positive bacteria such as Staphylococcus aureus.
  • Fungal Activity : Preliminary results suggest antifungal activity against Candida species.

Case Study 1: Anticancer Efficacy

A recent study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of various diazaborines including our compound. The results showed a dose-dependent decrease in cell viability in MCF-7 breast cancer cells with an IC50 value of approximately 15 µM. The study highlighted the compound's potential as a lead structure for further development.

Case Study 2: Antimicrobial Properties

In another study published in Antimicrobial Agents and Chemotherapy, the compound was tested against a panel of bacterial and fungal pathogens. Results indicated that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against C. albicans, suggesting its potential as an antimicrobial agent.

Data Summary Table

PropertyValue
Molecular FormulaC₁₄H₁₀BBrN₂S
Molecular Weight329.02 g/mol
Melting Point141 °C
SolubilityMethanol
Anticancer IC50~15 µM (MCF-7 cells)
Antimicrobial MIC (S. aureus)32 µg/mL
Antimicrobial MIC (C. albicans)64 µg/mL

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is part of a broader family of naphtho[1,8-de][1,3,2]diazaborine derivatives. Below is a detailed comparison with key analogs:

Bromophenyl Derivatives

2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine (CAS 927384-44-9)
  • Molecular Formula : C₁₆H₁₂BBrN₂
  • Molecular Weight : 323.00 g/mol
  • Physical Properties : Crystalline solid, stored at 0–10°C .
  • Key Differences :
    • Replaces the thienyl group with a 4-bromophenyl substituent.
    • Lacks sulfur, reducing electron delocalization compared to the thienyl analog.
    • Used in similar applications (e.g., boronic acid derivatives for modular synthesis) .
2-(2-Bromophenyl)- and 2-(3-Bromophenyl)- Analogs
  • CAS Numbers : 927384-42-7 (2-bromo), 927384-43-8 (3-bromo) .
  • Molecular Formula : C₁₆H₁₂BBrN₂ (same as 4-bromo derivative).
  • Key Differences :
    • Bromine position affects steric and electronic properties. For example, ortho -substitution (2-bromo) may introduce steric hindrance, while meta -substitution (3-bromo) alters electronic interactions .

Heteroaromatic Derivatives

2-(Pyridin-4-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
  • Molecular Formula : C₁₅H₁₂BN₃
  • Molecular Weight : 245.09 g/mol .
  • Key Differences :
    • Replaces bromophenyl/thienyl with a pyridinyl group.
    • Introduces nitrogen, enabling hydrogen bonding and altering solubility .
    • Crystal structure exhibits a tetragonal system with hydrogen-bonded networks, influencing material packing .
2-(3,5-Difluorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
  • Molecular Formula : C₁₆H₁₁BF₂N₂
  • Molecular Weight : 296.08 g/mol .
  • Key Differences :
    • Fluorine substituents provide strong electron-withdrawing effects , enhancing stability and reactivity in cross-coupling reactions .

Comparative Data Table

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Substituent Melting Point (°C) Key Applications
Target (927384-46-1) C₁₄H₁₀BBrN₂S 329.02 5-Bromo-2-thienyl 141 Conducting polymers, OLEDs
4-Bromophenyl (927384-44-9) C₁₆H₁₂BBrN₂ 323.00 4-Bromophenyl N/A Boronic acid derivatives
Pyridin-4-yl C₁₅H₁₂BN₃ 245.09 Pyridinyl N/A Hydrogen-bonded materials
3,5-Difluorophenyl C₁₆H₁₁BF₂N₂ 296.08 3,5-Difluorophenyl N/A Catalysis, fluorinated materials

Key Research Findings

Electronic Properties :

  • The thienyl group in the target compound enhances π-conjugation due to sulfur’s electron-rich nature, making it advantageous for optoelectronic devices .
  • Bromophenyl analogs exhibit moderate electron-withdrawing effects, suitable for Suzuki couplings .
  • Fluorinated derivatives show increased thermal stability and reactivity in cross-coupling reactions .

Structural Insights :

  • Crystal structures of bromophenyl and difluorophenyl analogs confirm planar geometries with bond lengths and angles typical for boron-nitrogen heterocycles .
  • The pyridinyl variant forms hydrogen-bonded tetramers, influencing solubility and crystallinity .

Preparation Methods

Cyclocondensation of 1,8-Diaminonaphthalene with Boron-Containing Reagents

The foundational approach to diazaborine synthesis involves the reaction of 1,8-diaminonaphthalene with boron trihalides or boronic acids. For this compound, the pathway likely proceeds via:

  • Formation of the Diazaborine Core :
    1,8-Diaminonaphthalene reacts with a boron source (e.g., BBr₃) in anhydrous tetrahydrofuran (THF) at 50°C for 24 hours to generate a reactive boron-nitrogen intermediate. This step establishes the six-membered diazaborine ring through dehydration (Fig. 1A).

  • Introduction of the Thienyl Substituent :
    The intermediate undergoes nucleophilic substitution with 5-bromo-2-thienyllithium or a Grignard reagent, replacing the boron-bound halide with the thienyl group. Bromine is introduced at the 5-position of the thiophene ring prior to this step via electrophilic aromatic substitution using bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃).

Table 1: Key Reaction Parameters for Cyclocondensation

Parameter Value
Temperature 50°C
Solvent THF
Reaction Time 24 hours
Yield (Theoretical) 65–75%

Alternative Route via Suzuki-Miyaura Coupling

A modern adaptation employs palladium-catalyzed cross-coupling to attach the bromothienyl group post-diazaborine formation:

  • Synthesis of the unsubstituted diazaborine core from 1,8-diaminonaphthalene and phenylboronic acid.
  • Suzuki-Miyaura coupling between the core and 5-bromo-2-thienylboronic acid using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a toluene/water biphasic system.

This method offers better regioselectivity but requires stringent anhydrous conditions to prevent boron hydrolysis.

Optimization Strategies

Solvent and Temperature Effects

Reaction efficiency correlates strongly with solvent polarity. THF outperforms dichloromethane and dimethylformamide due to its ability to stabilize boron intermediates while maintaining reagent solubility. Elevated temperatures (>60°C) lead to decomposition, whereas temperatures below 40°C result in incomplete cyclization.

Bromination Selectivity

Bromination of the thienyl precursor occurs regioselectively at the 5-position due to the electron-donating effects of the sulfur atom, which directs electrophilic attack to the β-position. Using a 1:1 molar ratio of Br₂ to thiophene at 0°C minimizes di-substitution byproducts.

Analytical Characterization

Spectroscopic Data

  • Melting Point : 141°C (sharp, indicative of high crystallinity).
  • ¹H NMR (400 MHz, CDCl₃): δ 8.15–7.20 (m, 6H, naphthyl), 7.05 (d, J = 3.8 Hz, 1H, thienyl-H3), 6.75 (d, J = 3.8 Hz, 1H, thienyl-H4).
  • Mass Spectrometry : ESI-MS m/z 329.02 [M]⁺, confirming molecular weight.

Purity and Stability

Commercial batches exhibit ≥98% purity by gas chromatography (GC) and nitrogen analysis. The compound is stable under inert gas at −20°C but gradually hydrolyzes in ambient humidity, necessitating anhydrous storage.

Industrial-Scale Considerations

Large-scale synthesis faces challenges in boron waste management. Recent advances employ recyclable boron scavengers (e.g., polystyrene-supported trisamines) to reduce environmental impact. Pilot studies report a 12% reduction in production costs using these methods.

Emerging Applications

  • Materials Science : The planar diazaborine core enhances electron transport in organic semiconductors.
  • Pharmaceutical Intermediates : Bromine serves as a handle for synthesizing kinase inhibitors via subsequent cross-coupling.

Q & A

Q. What are the optimal synthetic routes for 2-(5-bromo-2-thienyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine?

Q. How is the molecular structure of this compound validated experimentally?

Q. How do steric and electronic effects of the bromothienyl substituent influence reactivity in cross-coupling reactions?

The bromine atom enhances electrophilicity, facilitating oxidative addition in Pd-catalyzed reactions. However, steric hindrance from the thienyl group can reduce reaction rates. Key observations:

  • Electronic effects : Electron-withdrawing Br increases the electrophilicity of the boronic acid, improving coupling efficiency .
  • Steric limitations : Bulky substituents on the thienyl ring (e.g., 5-bromo) reduce yields in sterically demanding reactions (e.g., with ortho-substituted aryl halides) . Mitigation strategy : Use of bulky ligands (e.g., SPhos) to stabilize Pd intermediates .

Q. What analytical contradictions arise in interpreting NMR and mass spectral data for this compound?

Q. How does this compound compare to analogous diazaborines in modular synthesis?

Q. What strategies resolve contradictions in reported crystallographic data for similar diazaborines?

Discrepancies in bond angles/packing motifs are addressed by:

  • Temperature control : Low-temperature (100 K) SCXRD reduces thermal motion artifacts .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···π contacts) to explain packing differences .
  • DFT validation : Computational models (B3LYP/6-311+G(d,p)) confirm experimental geometries within 2% error .

Methodological Guidelines

  • Synthetic protocols : Prioritize inert-atmosphere techniques to prevent boron hydrolysis .
  • Characterization : Combine SCXRD with multinuclear NMR (¹H, ¹³C, ¹¹B) for unambiguous assignment .
  • Data interpretation : Use isotopic simulations (e.g., MestreNova) to resolve spectral ambiguities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Bromo-2-thienyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine
Reactant of Route 2
Reactant of Route 2
2-(5-Bromo-2-thienyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine

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